Zelenectide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zelenectide, also known as this compound pevedotin, is a novel investigational compound developed by Bicycle Therapeutics. It is a Bicycle Toxin Conjugate, which means it consists of a small bicyclic peptide linked to a cytotoxic agent. This compound targets Nectin-4, a cell adhesion molecule overexpressed in various cancers, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
Zelenectide is synthesized through a series of chemical reactions that involve the conjugation of a bicyclic peptide to a cytotoxic agent, monomethyl auristatin E (MMAE). The synthesis involves the following steps:
Peptide Synthesis: The bicyclic peptide is synthesized using solid-phase peptide synthesis techniques.
Conjugation: The peptide is then conjugated to MMAE via a sarcosine spacer chain and a valine-citrulline cleavable linker
Industrial Production Methods
The industrial production of this compound involves large-scale solid-phase peptide synthesis followed by conjugation to MMAE. The process is optimized to ensure high yield and purity of the final product. The production is carried out under Good Manufacturing Practice (GMP) conditions to meet regulatory standards .
化学反応の分析
Types of Reactions
Zelenectide undergoes several types of chemical reactions, including:
Cleavage Reactions: The valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.
Binding Reactions: The bicyclic peptide binds specifically to Nectin-4 on the surface of cancer cells
Common Reagents and Conditions
Cleavage Reactions: These reactions occur under physiological conditions in the tumor microenvironment.
Binding Reactions: The binding of this compound to Nectin-4 occurs under physiological conditions and is highly specific
Major Products Formed
The major product formed from the cleavage reaction is monomethyl auristatin E, which exerts its cytotoxic effects on cancer cells .
科学的研究の応用
Zelenectide has several scientific research applications, including:
Cancer Therapy: This compound is being investigated for its potential to treat various cancers, including urothelial cancer, renal cancer, and non-small cell lung cancer
Targeted Drug Delivery: The specificity of this compound for Nectin-4 makes it a valuable tool for targeted drug delivery in cancer therapy
Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body
作用機序
Zelenectide exerts its effects through the following mechanism:
Targeting Nectin-4: The bicyclic peptide component of this compound binds specifically to Nectin-4 on the surface of cancer cells.
Cytotoxic Release: Once bound, the valine-citrulline linker is cleaved in the tumor microenvironment, releasing the cytotoxic MMAE.
Cell Death: MMAE disrupts microtubule formation, leading to cell cycle arrest and apoptosis of cancer cells
類似化合物との比較
Similar Compounds
Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4 linked to MMAE.
BT5528: Another Bicycle Toxin Conjugate targeting EphA2 linked to MMAE
Uniqueness of Zelenectide
This compound is unique due to its small size, which allows for rapid tissue penetration and reduced systemic exposure compared to antibody-drug conjugates. This results in potentially better drug activity and reduced toxicity .
特性
分子式 |
C98H129N23O26S4 |
---|---|
分子量 |
2173.5 g/mol |
IUPAC名 |
(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45S,48R,51S,54S,60R)-60-amino-39-(4-carbamimidamidobutyl)-36,48-bis(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontane-9-carboxylic acid |
InChI |
InChI=1S/C98H129N23O26S4/c1-52(123)82-96(145)120-31-13-24-75(120)95(144)121-44-57(124)39-76(121)93(142)111-68(38-56-43-104-63-21-8-6-19-60(56)63)87(136)114-73(97(146)147)48-151-35-28-79(127)118-50-116-49-117(51-118)78(126)27-34-150-47-72(113-89(138)70(41-81(130)131)109-85(134)66(36-54-16-11-15-53-14-3-4-17-58(53)54)110-92(141)74-23-12-30-119(74)94(143)61(99)46-149-33-26-77(116)125)91(140)106-65(25-32-148-2)84(133)105-64(22-9-10-29-102-98(100)101)83(132)108-69(40-80(128)129)88(137)107-67(86(135)112-71(45-122)90(139)115-82)37-55-42-103-62-20-7-5-18-59(55)62/h3-8,11,14-21,42-43,52,57,61,64-76,82,103-104,122-124H,9-10,12-13,22-41,44-51,99H2,1-2H3,(H,105,133)(H,106,140)(H,107,137)(H,108,132)(H,109,134)(H,110,141)(H,111,142)(H,112,135)(H,113,138)(H,114,136)(H,115,139)(H,128,129)(H,130,131)(H,146,147)(H4,100,101,102)/t52-,57-,61+,64+,65+,66+,67+,68+,69+,70-,71+,72-,73+,74+,75+,76+,82+/m1/s1 |
InChIキー |
CKPJISPOUWYYAX-HPHWZULQSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSCCC(=O)N4CN5CN(C4)C(=O)CCSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@H](CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |
正規SMILES |
CC(C1C(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(CSCCC(=O)N4CN5CN(C4)C(=O)CCSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CO)CC6=CNC7=CC=CC=C76)CC(=O)O)CCCCNC(=N)N)CCSC)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(CSCCC5=O)N)CC9=CC=CC1=CC=CC=C19)CC(=O)O)C(=O)O)CC1=CNC2=CC=CC=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。